molecular formula C7HF11O B3041133 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne CAS No. 261760-01-4

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne

Cat. No.: B3041133
CAS No.: 261760-01-4
M. Wt: 310.06 g/mol
InChI Key: MNPYMESHIYJAGA-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne is a fluorinated organic compound with the molecular formula C7HF11O. This compound is known for its unique structure, which includes multiple fluorine atoms and an alkyne group. It is used in various industrial applications due to its chemical stability and reactivity.

Preparation Methods

The synthesis of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne typically involves the reaction of heptafluoropropyl alcohol with a fluorinated alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, like tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide, leading to the formation of azides or ethers, respectively.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved metabolic stability.

    Industry: The compound is used in the production of specialty polymers and coatings due to its chemical resistance and stability.

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The alkyne group can undergo cycloaddition reactions with biological molecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne can be compared with other fluorinated alkynes, such as:

    3,3,3-Trifluoro-1-propyne: This compound has fewer fluorine atoms and a simpler structure, making it less chemically stable.

    1,1,1,2,2,3,3-Heptafluoropropane: While this compound has a similar number of fluorine atoms, it lacks the alkyne group, resulting in different reactivity and applications.

    2,2,3,3-Tetrafluoropropanol: This compound has a hydroxyl group instead of an alkyne, leading to different chemical properties and uses.

This compound stands out due to its unique combination of fluorine atoms and an alkyne group, providing a balance of stability and reactivity that is valuable in various applications.

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF11O/c1-2-3(8,5(11,12)13)19-7(17,18)4(9,10)6(14,15)16/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYMESHIYJAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-yne
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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